molecular formula C24H21FN2O3 B11261936 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B11261936
M. Wt: 404.4 g/mol
InChI Key: FXOGRWWAQKLDSO-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Acylation: The final step involves the acylation of the benzoylated tetrahydroquinoline with 2-(4-fluorophenoxy)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzoyl or fluorophenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenoxy)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Benzoyl derivatives: Known for their use in medicinal chemistry.

    Fluorophenoxy compounds: Often used in pharmaceuticals for their enhanced biological activity.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is unique due to the combination of its tetrahydroquinoline core, benzoyl group, and fluorophenoxy moiety. This unique structure may confer specific biological activities and properties not found in other similar compounds.

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C24H21FN2O3/c25-19-9-12-21(13-10-19)30-16-23(28)26-20-11-8-17-7-4-14-27(22(17)15-20)24(29)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,28)

InChI Key

FXOGRWWAQKLDSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4

Origin of Product

United States

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